6-Chloro-4-isopropoxypteridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-4-isopropoxypteridine is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. This compound is characterized by the presence of an amino group at position 2, a chlorine atom at position 6, and an isopropoxy group at position 4 on the pteridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-chloro-4-isopropoxypteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while substitution reactions can produce a variety of substituted pteridines.
Wissenschaftliche Forschungsanwendungen
2-amino-6-chloro-4-isopropoxypteridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-6-chloro-4-isopropoxypteridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 2-amino-6-chloropyridine
- 2-amino-4-chloro-6-methylpyrimidine
Uniqueness
2-amino-6-chloro-4-isopropoxypteridine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and isopropoxy group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10ClN5O |
---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
6-chloro-4-propan-2-yloxypteridin-2-amine |
InChI |
InChI=1S/C9H10ClN5O/c1-4(2)16-8-6-7(14-9(11)15-8)12-3-5(10)13-6/h3-4H,1-2H3,(H2,11,12,14,15) |
InChI-Schlüssel |
UKWSFPQXLGPANT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=NC2=NC=C(N=C21)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.